

2-Acetylpyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 2-Acetylpyridine

Cat. No.: B122185

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An in-depth exploration of the chemical and physical properties, synthesis, and biological significance of **2-acetylpyridine** and its derivatives.

Introduction

2-Acetylpyridine is an aromatic ketone that serves as a versatile building block in organic synthesis.^[1] Its unique molecular structure, featuring both a pyridine ring and an acetyl group, allows for a wide range of chemical modifications, making it a valuable precursor in the development of novel compounds with diverse applications, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of **2-acetylpyridine**, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities of its derivatives relevant to drug discovery and development.

Chemical and Physical Properties

2-Acetylpyridine is a colorless to pale yellow liquid at room temperature with a characteristic popcorn-like odor.^{[3][4]} The key physicochemical properties of **2-acetylpyridine** are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO	[4][5]
Molecular Weight	121.14 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[3][6]
Odor	Popcorn-like, tobacco-like	[3][7]
Melting Point	8 - 10 °C	[4]
Boiling Point	188 - 189 °C	[4][8]
Density	1.08 g/mL at 25 °C	[4][8]
Refractive Index (n _{20/D})	1.521	[8]
Flash Point	73 °C (163 °F)	[4]
pKa	2.643 (+1) at 25°C	[9]

Solubility

Solvent	Solubility	Reference(s)
Water	170 g/L; 18.2 g/100g at 25°C	[6][7]
Ethanol	Soluble	[10]
Ether	Soluble	[10]
Acetone	Soluble	[6]
Carbon Tetrachloride	Slightly soluble	[7]

Spectroscopic Data

Technique	Key Data	Reference(s)
^1H NMR	Spectra available	[11]
^{13}C NMR	Spectra available	[11][12]
FTIR	Spectra available	[1][13]
Mass Spectrometry	Spectra available	[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-acetylpyridine** and one of its prominent derivatives, 2,2':6',2''-terpyridine, which is of significant interest in coordination chemistry and drug design.

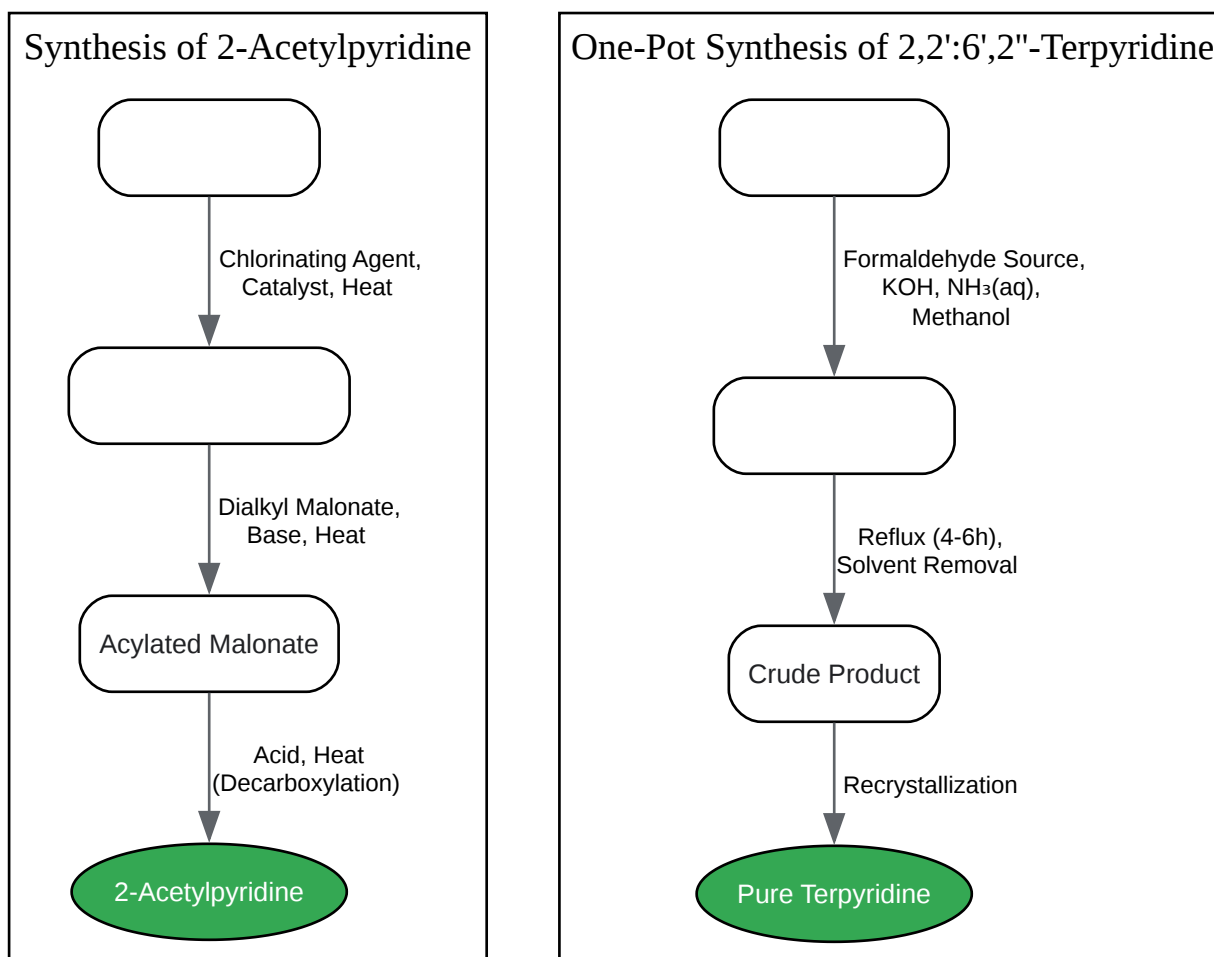
Synthesis of 2-Acetylpyridine

A common method for the preparation of **2-acetylpyridine** involves the acylation of a pyridine derivative. One documented procedure utilizes 2-picolinic acid as the starting material.

Protocol: Synthesis of **2-Acetylpyridine** from 2-Picolinic Acid[14]

- Acyl Chloride Formation:
 - In a reaction flask, suspend 2-picolinic acid in an inert solvent such as toluene.
 - Add a catalytic amount of N,N-dimethylformamide (DMF).
 - Heat the mixture to 55-65 °C with stirring.
 - Slowly add a chlorinating agent (e.g., thionyl chloride) dropwise.
 - After the addition is complete, heat the reaction to reflux for 2-3 hours.
 - Remove the excess chlorinating agent and solvent by distillation under reduced pressure to obtain 2-picolinoyl chloride.
- Malonate Acylation:

- In a separate flask, combine an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).
- Stir the mixture thoroughly and then add the 2-picolinoyl chloride from the previous step dropwise.
- Heat the reaction mixture to drive the acylation.
- After the reaction is complete, neutralize with hydrochloric acid.
- Separate the organic layer and wash it successively with saturated sodium bicarbonate and saturated brine.
- Dry the organic layer and concentrate under reduced pressure to yield the acylated malonate derivative.
- Decarboxylation:
 - Add the acylated malonate derivative to a mixed solution of water, an organic acid (e.g., acetic acid), and an inorganic acid (e.g., sulfuric acid).
 - Heat the mixture to reflux to facilitate decarboxylation.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and neutralize it with a base solution.
 - Extract the product with an organic solvent.
 - Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain **2-acetylpyridine**.



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- To cite this document: BenchChem. [2-Acetylpyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122185#2-acetylpyridine-chemical-and-physical-properties]

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